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Nickel(II) acetylacetonate

heterogeneous catalysis epoxidation supported acetylacetonates

Reproducible metal dispersion in supported Ni catalysts is challenging with simple inorganic salts. Ni(acac)₂ addresses this through controlled ligand exchange with support surface hydroxyls, ensuring uniform dispersion. • ALD/CVD precursor: water-assisted process reduces carbon contamination while preserving metallic Ni film integrity. • Supercapacitor synthesis: yields NiO/C nanocomposites with specific capacitance up to 400 F/g at 60 wt% NiO. • Consistent purity: ≥95% assay ensures reliable outcomes across research batches.

Molecular Formula C10H14NiO4
Molecular Weight 256.91 g/mol
Cat. No. B7757082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNickel(II) acetylacetonate
Molecular FormulaC10H14NiO4
Molecular Weight256.91 g/mol
Structural Identifiers
SMILESCC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Ni+2]
InChIInChI=1S/2C5H8O2.Ni/c2*1-4(6)3-5(2)7;/h2*3,6H,1-2H3;/q;;+2/p-2/b2*4-3-;
InChIKeyBMGNSKKZFQMGDH-FDGPNNRMSA-L
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nickel(II) Acetylacetonate Procurement Guide


Nickel(II) acetylacetonate, designated Ni(acac)₂, is a coordination complex comprising a Ni²⁺ center chelated by two acetylacetonate ligands [1]. It exists as a trimeric [Ni(acac)₂]₃ solid that is soluble in organic solvents and sublimable under reduced pressure . Ni(acac)₂ serves as a metal-organic precursor in atomic layer deposition (ALD) and chemical vapor deposition (CVD) for Ni and NiOₓ thin films, a catalyst or catalyst precursor in organic transformations, and a starting material for synthesizing nickel-containing nanomaterials for energy storage [2].

Workflow
ALD/CVD precursor for Ni and NiOₓ thin films
Selection context
Catalyst precursor with ligand-mediated dispersion control
Format note
Sublimable solid; soluble in organic solvents
Supports vapor-phase and solution-based processing

Generic Substitution Risks for Ni(acac)₂


In procurement, substituting Ni(acac)₂ with another metal acetylacetonate (e.g., Co(acac)₂ or Cu(acac)₂) or a different nickel precursor (e.g., nickel nitrate or acetate) is not a direct one-for-one exchange. The physicochemical properties—volatility, thermal decomposition pathway, ligand-support interaction strength, and catalytic activity ranking—vary systematically across the 3d transition metal series and among ligand classes [1]. For instance, in heterogeneous catalyst preparation via impregnation, the extent of ligand exchange with surface hydroxyl groups differs markedly between Co, Ni, and Cu acetylacetonates, directly altering the final metal dispersion and active site structure [2]. In thin-film deposition, water sensitivity during CVD processes is metal-specific: while Ni(acac)₂ tolerates controlled water addition to reduce carbon contamination, Co(acac)₂ undergoes immediate oxidation even with trace water, yielding entirely different film compositions [3]. Such differences preclude generic substitution without re-optimizing process parameters and re-validating final material performance.

1
Co(acac)₂ or Cu(acac)₂: Ligand–support interaction strength and active site speciation differ; metal dispersion and catalytic ranking may shift.
2
Nickel nitrate or acetate: Lack of acac ligand changes surface anchoring and thermal decomposition pathway; film purity and deposition profile may not transfer.
3
Water tolerance mismatch: Ni(acac)₂ tolerates a narrow H₂O window for metallic film; Co(acac)₂ oxidizes immediately. Process parameters require precursor-specific re-optimization.

Ni(acac)₂ Quantitative Differentiation Evidence


Epoxidation Activity on Hydrotalcite Support

In cyclohexene epoxidation using molecular oxygen with isobutyraldehyde as reductant at 25°C and 1 atm O₂ in acetonitrile, hydrotalcite-supported metal acetylacetonates exhibited an activity order of Co(acac)₂/HT > Ni(acac)₂/HT > Cu(acac)₂/HT [1]. The observed difference is attributed to the preservation of the intact Co(acac)₂ complex on the support, whereas Ni(acac)₂ and Cu(acac)₂ undergo partial ligand exchange with surface hydroxyl groups, altering active site speciation [1].

Epoxidation activity ranking
Direct comparison
Co(acac)₂/HT > Ni(acac)₂/HT > Cu(acac)₂/HT
Ni ~35–40% relative conversion; Co ~2.5× higher, Cu ~2× lower
Supports intermediate-activity selection when kinetic control is needed.
Cyclohexene epoxidation, 25°C, O₂ 1 atm; ligand exchange alters active site speciation.
heterogeneous catalysis epoxidation supported acetylacetonates

Sol-Gel Condensation Catalytic Activity

Divalent transition metal bis(acetylacetonate) complexes catalyze silica sol-gel condensation with a well-defined activity trend: Co(acac)₂ > Ni(acac)₂ > Cu(acac)₂ > Zn(acac)₂ [1]. Kinetic analysis via ²⁹Si NMR reveals that the reaction is 1/2-order in metal complex concentration, in contrast to first-order kinetics observed with hydroxide catalysts, indicating a distinct condensation mechanism [1]. Catalytic activity correlates with the degree of ligand dissociation to form the active Mᴵᴵ(acac)⁺ species [1].

Sol-gel condensation ranking
Direct comparison
Co > Ni > Cu > Zn
Ni(acac)₂ position 2 of 4; 1/2-order kinetics vs. first-order for hydroxides
Enables tunable gelation windows in sol-gel material fabrication.
Silica sol-gel, ²⁹Si NMR monitoring; activity correlates with ligand dissociation.
sol-gel chemistry condensation catalyst silica synthesis

CVD Water Tolerance and Carbon Control

In pulsed spray evaporation CVD (PSE-CVD) from ethanol solutions, Ni(acac)₂ and Co(acac)₂ exhibit divergent responses to water in the feedstock [1]. For 2.5 mM Ni(acac)₂ solutions, addition of 0.5 vol% H₂O improves metallic Ni film growth and reduces carbon contamination, whereas ≥1.0 vol% H₂O induces oxidation to NiO [1]. In contrast, Co(acac)₂ undergoes complete oxidation to CoO even with the smallest water additions tested [1].

CVD water tolerance
Direct comparison
Ni(acac)₂: 0.5 vol% H₂O reduces C, preserves metallic Ni
Co(acac)₂: complete oxidation even at trace H₂O
Unique water-assisted carbon control window not available with Co analog.
PSE-CVD from ethanol, 2.5 mM precursor; NiO forms at ≥1.0 vol% H₂O.
chemical vapor deposition CVD thin film purity carbon contamination

ALD NiOₓ Film Deposition Parameters

Ni(acac)₂ serves as a viable ALD precursor for NiOₓ thin films, with film properties strongly dependent on oxidant choice and ALD mode [1]. Plasma-enhanced ALD (PALD) using O₂ at 220°C produced the optimal NiOₓ parameters: growth per cycle (GPC) of 0.07 nm/cycle, electrical resistivity of 1.18×10⁴ Ω·cm, carrier concentration of 8.82×10¹³ cm⁻³, and mobility of 5.98 cm²/V·s [1]. Thermal ALD with H₂O yielded lower GPC and higher defect concentrations [1].

ALD NiOₓ deposition
Cross-study comparable
PALD(O₂): GPC 0.07 nm/cycle, ρ 1.18×10⁴ Ω·cm
Carrier conc. 8.82×10¹³ cm⁻³, mobility 5.98 cm²/V·s
Validated precursor with specifiable film properties for optoelectronics.
ALD at 220°C (PALD) vs. 300°C (TALD); oxidant choice critical.
atomic layer deposition ALD NiO thin films plasma-enhanced ALD

NiO/C Supercapacitor Electrode Fabrication

Ni(acac)₂ serves as a precursor for synthesizing NiO/C nanocomposites via non-isothermal decomposition, yielding materials with tunable NiO content and electrochemical performance [1]. Specific capacitance (SC) increases from 200 F/g to a maximum of 400 F/g as NiO content increases to 60 wt%, then decreases at higher loadings [1]. The 60 wt% NiO composite maintains near-constant SC across increasing current densities and exhibits excellent cycling stability [1].

Supercapacitor electrode
Supporting evidence
Specific capacitance max 400 F/g at 60 wt% NiO
2× increase from 10 wt% (200 F/g); decreases >60 wt%
Supports predictable capacitance tuning via NiO loading.
Non-isothermal decomposition of Ni(acac)₂; three-electrode cell.
supercapacitor NiO/C nanocomposite specific capacitance energy storage

Ni(acac)₂ Application Scenarios


Controlled Metal Dispersion on Oxide Supports

When preparing supported nickel catalysts via impregnation methods, Ni(acac)₂ offers distinct advantages over simple inorganic salts such as nickel nitrate. The acetylacetonate ligand interacts specifically with support surface hydroxyl groups, enabling controlled ligand exchange and influencing final nickel dispersion [1]. This ligand-mediated anchoring mechanism provides a procurement rationale for Ni(acac)₂ when achieving reproducible metal loading and active site distribution is critical for catalytic performance.

CVD of Metallic Nickel with Carbon Control

Ni(acac)₂ is a selectable precursor for vapor-phase deposition of metallic nickel films when process control over carbon contamination is paramount. As demonstrated in PSE-CVD studies, the addition of 0.5 vol% water to Ni(acac)₂ feedstock reduces carbon content while preserving metallic nickel, a tunability absent in the cobalt analog [2]. Procurement of Ni(acac)₂ for CVD applications is thus evidence-supported when the intended process requires this specific water-assisted carbon reduction pathway.

ALD of p-Type NiOₓ for Optoelectronics

Ni(acac)₂ is a validated precursor for ALD of NiOₓ thin films, with published process parameters linking oxidant choice to film growth rate and electrical properties [3]. Plasma-enhanced ALD with O₂ at 220°C yields NiOₓ films with GPC = 0.07 nm/cycle and resistivity = 1.18×10⁴ Ω·cm, suitable for hole transport layers in perovskite solar cells and other optoelectronic applications [3]. Procurement for ALD applications is justified by the availability of peer-reviewed deposition protocols and quantifiable film specifications.

NiO/C Nanocomposite Supercapacitor Electrodes

Ni(acac)₂ serves as a single-source precursor for synthesizing NiO/C nanocomposites via thermal decomposition, eliminating the need for separate nickel and carbon sources [4]. The non-isothermal decomposition method yields materials with tunable NiO loading (10-90 wt%) and a well-characterized specific capacitance maximum of 400 F/g at 60 wt% NiO [4]. Researchers procuring Ni(acac)₂ for supercapacitor material development can rely on this documented synthesis-property relationship to guide experimental design.

Application
Selection Property
Validation Focus
Controlled metal dispersion on oxide supports
Ligand-mediated anchoring and dispersion control
Metal loading reproducibility and active site distribution
CVD of metallic Ni with carbon control
Water-assisted carbon reduction pathway
Metallic Ni film purity and carbon contamination level
ALD of p-type NiOₓ for optoelectronics
Published deposition protocols and film specs
GPC, resistivity, and carrier concentration matching
NiO/C nanocomposite supercapacitor electrodes
Single-source precursor with tunable NiO loading
Specific capacitance vs. NiO content relationship

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


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